molecular formula C11H13N3O3 B11877087 Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 162286-71-7

Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11877087
CAS No.: 162286-71-7
M. Wt: 235.24 g/mol
InChI Key: JZWJURWQXLRNCU-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with various substituents such as ethyl, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxy-3-methylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine ring system . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and catalysts may vary based on cost and availability, but the fundamental reaction mechanisms remain consistent with laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the existing functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethyl groups, using reagents like sodium methoxide or ethyl iodide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or ethyl iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the original substituent with the nucleophile.

Mechanism of Action

The mechanism of action of Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to interact with various pathways, potentially modulating cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

CAS No.

162286-71-7

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C11H13N3O3/c1-4-17-11(15)8-6-12-9-5-10(16-3)13-14(9)7(8)2/h5-6H,4H2,1-3H3

InChI Key

JZWJURWQXLRNCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)OC)N=C1)C

Origin of Product

United States

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